4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
Description
4-(4-Fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyrrole core substituted at the 4-position with a 4-fluorobenzoyl group and at the 2-position with a carboxamide-linked 3-(1H-imidazol-1-yl)propyl chain. Its molecular weight is estimated to be ~350–360 g/mol, with a purity >90% in synthesized batches, as inferred from structurally analogous compounds .
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-4-2-13(3-5-15)17(24)14-10-16(22-11-14)18(25)21-6-1-8-23-9-7-20-12-23/h2-5,7,9-12,22H,1,6,8H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQHPVXHDWQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide is a synthetic molecule that incorporates a pyrrole ring, an imidazole moiety, and a fluorobenzoyl group. This unique structure suggests potential biological activities that merit investigation.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H14FN3O |
| Molecular Weight | 247.27 g/mol |
| IUPAC Name | 4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)F |
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with 3-(1H-imidazol-1-yl)propylamine under basic conditions, which can be optimized for yield and purity in industrial settings.
Antimicrobial Properties
Research indicates that compounds containing imidazole and pyrrole rings exhibit significant antimicrobial activity. For instance, imidazole derivatives have been shown to be effective against various pathogens, including fungi and bacteria. The specific activity of this compound has not been extensively documented, but related compounds have demonstrated:
- Antifungal Activity : Similar imidazole-containing compounds have shown effectiveness against Candida species with minimum inhibitory concentrations (MICs) comparable to established antifungals.
- Antibacterial Activity : Compounds with similar structures have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The imidazole ring can chelate metal ions, which may be critical for the activity of certain enzymes.
- Disruption of Membrane Integrity : Pyrrole derivatives can interact with lipid membranes, potentially leading to increased permeability and cell death.
Study 1: Antimicrobial Activity Assessment
In a comparative study, several imidazole derivatives were tested against Candida albicans. The compound demonstrated an MIC value similar to that of fluconazole, indicating potential as an antifungal agent.
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of pyrrole derivatives. The results showed that compounds with similar structural motifs inhibited cell proliferation in various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Comparative Analysis with Similar Compounds
A comparison with known compounds such as clemizole and metronidazole reveals that while they share structural similarities, the unique substitution pattern of this compound may confer distinct biological activities.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Clemizole | Imidazole | Antihistaminic |
| Metronidazole | Imidazole | Antimicrobial |
| 4-(4-fluorobenzoyl)-... | Imidazole + Pyrrole | Potentially Antifungal |
Chemical Reactions Analysis
Fluorobenzoyl Reactivity
The 4-fluorobenzoyl group participates in nucleophilic aromatic substitution (NAS) under basic conditions. For example:
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Hydrolysis : Forms 4-hydroxybenzoyl derivatives when treated with NaOH/H₂O at 80°C .
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Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ catalyst (yields: 45–72%) .
Imidazole Propyl Modifications
The imidazole-propyl side chain undergoes alkylation and acylation:
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Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form tertiary amines .
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Acylation : Acetylated using acetic anhydride/pyridine (yield: 88%) .
Stability Under Chemical/Environmental Conditions
Stability studies reveal sensitivity to:
-
Acidic conditions : Degrades at pH < 3 (t₁/₂: 2.5 hrs at pH 2).
-
Oxidative stress : Decomposes in H₂O₂ (3%) within 4 hrs.
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Thermal stability : Stable up to 150°C; decomposition initiates at 220°C (DSC data) .
Enzyme Inhibition Mechanisms
The compound acts as a KAT8 acetyltransferase inhibitor by:
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Forming hydrogen bonds with Gln324 and Ile319 via the pyrrole NH and carboxamide groups .
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Engaging in π-stacking with Phe270 in the KAT8 active site .
Metal-Mediated Reactions
The imidazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic applications in:
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Oxidation reactions : Cu-complexes catalyze alcohol-to-ketone conversions (TOF: 120 hr⁻¹) .
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Hydrogenation : Pd-imidazole intermediates facilitate nitro-group reductions .
Comparative Reactivity of Structural Analogues
Industrial-Scale Synthetic Optimization
Recent patents highlight improvements for bulk synthesis:
Comparison with Similar Compounds
Research Implications and Limitations
While structural comparisons highlight differences in electronic properties, steric effects, and solubility, biological data for the target compound remain absent in the provided evidence. Further studies are needed to correlate structural features with functional outcomes, such as enzyme inhibition (e.g., carbonic anhydrase in ) or antitumor activity (e.g., ).
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for amidation) .
How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Q. Basic Methodology
- 1H/13C NMR : Identify proton environments (e.g., fluorobenzoyl aromatic protons at ~7.8 ppm, imidazole protons at ~7.1–7.3 ppm). Use DEPT-135 to distinguish CH, CH2, and CH3 groups .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bonds (amide N-H at ~3300 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of the fluorobenzoyl group).
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .
How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic data for this compound?
Q. Advanced Methodology
- Solubility Analysis : Perform pH-dependent solubility studies (e.g., shake-flask method) to identify formulation challenges. highlights thermolability in similar imidazole derivatives, suggesting stability testing via DSC or TGA .
- Metabolic Profiling : Use liver microsomes or hepatocytes to assess metabolic stability. Modify the propylimidazole chain to reduce CYP450-mediated degradation.
- Formulation Strategies : Explore nanocrystal or lipid-based delivery systems to enhance bioavailability.
What computational approaches predict the compound’s interactions with biological targets?
Q. Advanced Methodology
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or GPCRs). The imidazole and fluorobenzoyl groups may engage in π-π stacking or hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS). Analyze RMSD and binding free energy (MM-PBSA).
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine substitution) on activity using datasets from and .
How can the crystal structure and molecular packing of this compound be analyzed?
Q. Advanced Methodology
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water). Resolve non-merohedral twinning using HKLF5 refinement, as in and .
- Hydrogen Bonding : Identify N-H⋯N interactions between the imidazole NH and pyrrole carbonyl (distance ~2.8–3.0 Å).
- π-π Stacking : Measure interplanar distances (3.5–4.0 Å) between fluorobenzoyl and adjacent aromatic systems.
What structure-activity relationship (SAR) insights guide the optimization of this compound?
Q. Advanced Methodology
- Fluorine Substitution : Compare 4-fluorobenzoyl vs. non-fluorinated analogs for enhanced membrane permeability (logP analysis).
- Imidazole Chain Length : Test propyl vs. ethyl/pentyl spacers for optimal target engagement ( shows chain length affects benzimidazole bioactivity) .
- Pyrrole Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the pyrrole core to modulate electronic effects on binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
